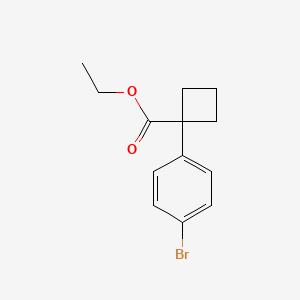
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is an organic compound with the molecular formula C13H15BrO2 It is a derivative of cyclobutanecarboxylate, featuring a bromophenyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate typically involves the esterification of 1-(4-bromophenyl)cyclobutanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of various substituted cyclobutanecarboxylates.
Reduction: Formation of 1-(4-bromophenyl)cyclobutanemethanol.
Oxidation: Formation of 1-(4-bromophenyl)cyclobutanecarboxylic acid.
Scientific Research Applications
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromophenyl)cyclobutanecarboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the bromophenyl group.
Ethyl cyclobutanecarboxylate: Lacks the bromophenyl substitution.
Ethyl cyclopropanecarboxylate: A structurally related compound with a cyclopropane ring instead of cyclobutane.
Uniqueness
ETHYL 1-(4-BROMOPHENYL)CYCLOBUTANE-1-CARBOXYLATE is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15BrO2 |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H15BrO2/c1-2-16-12(15)13(8-3-9-13)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
AHDDWEXORSIRBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














